{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
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Description
The compound {[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known to possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide to yield the oxadiazole .Molecular Structure Analysis
The molecular structure of this compound includes functionalities such as carbonyl, nitro, and 1,3,4-oxadiazole (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate . This reaction is part of a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
It is synthesized from phenyl acetic acid derivatives and thiosemicarbazide
Biochemical Pathways
Similar compounds have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, and anticancer effects . These activities suggest that the compound could interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have shown significant activity against salmonella typhi , suggesting potential antimicrobial effects.
Properties
IUPAC Name |
N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8(2)13-7-11-14-15-12(19-11)9-4-3-5-10(6-9)16(17)18/h3-6,8,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEYJPONPFPSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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